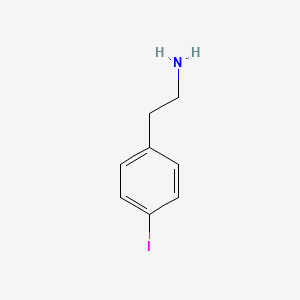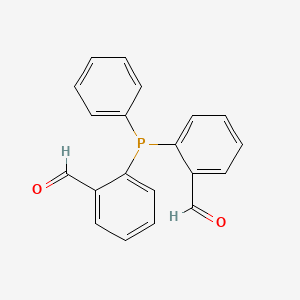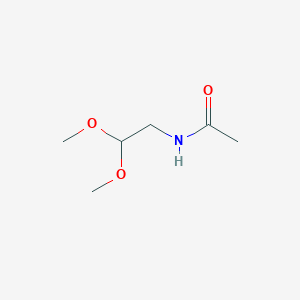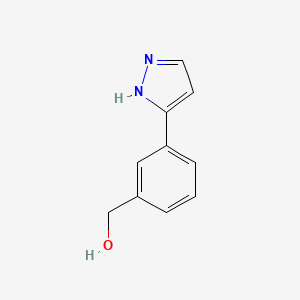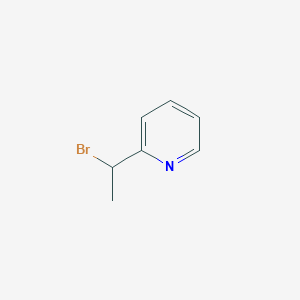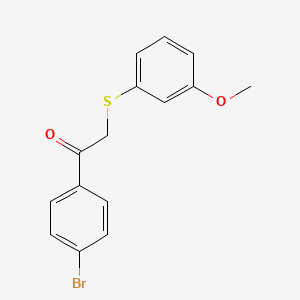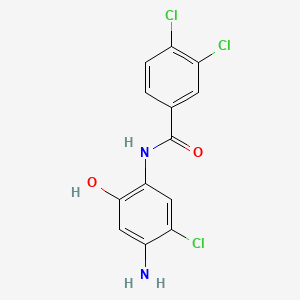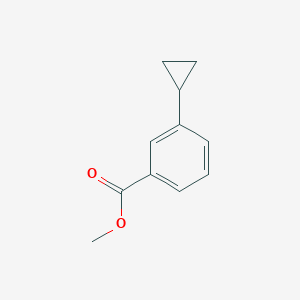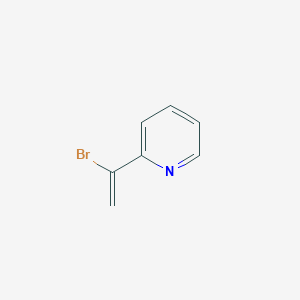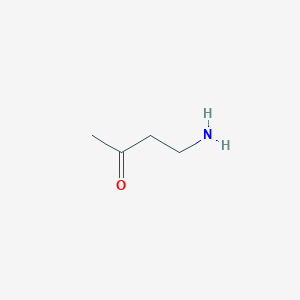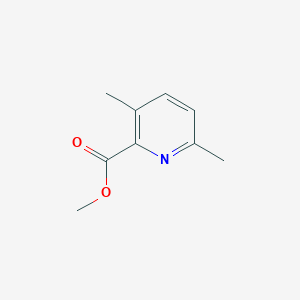
Methyl 3,6-dimethylpicolinate
描述
Methyl 3,6-dimethylpicolinate is a chemical compound that has been widely used in scientific research. It is a derivative of picolinic acid, which is a natural organic acid found in many plants and animals. Methyl 3,6-dimethylpicolinate is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This chemical compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of methyl 3,6-dimethylpicolinate is not fully understood. However, it is believed to act as a ligand that binds to specific receptors in the body. This binding can lead to various biochemical and physiological effects.
生化和生理效应
Methyl 3,6-dimethylpicolinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in immune cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In plants, it has been shown to promote root growth and increase plant biomass.
实验室实验的优点和局限性
Methyl 3,6-dimethylpicolinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on methyl 3,6-dimethylpicolinate. One direction is to further investigate its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to study its potential use as a growth regulator for crops and its effects on plant physiology. In materials science, future research could focus on the synthesis of new MOFs using methyl 3,6-dimethylpicolinate as a precursor. Overall, the potential applications of methyl 3,6-dimethylpicolinate in various fields make it an interesting compound for further research.
科学研究应用
Methyl 3,6-dimethylpicolinate has been extensively used in scientific research. It has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease. In agriculture, it has been studied for its potential use as a growth regulator for plants. In materials science, it has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs).
属性
IUPAC Name |
methyl 3,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTXVOHVISPNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440985 | |
| Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethylpicolinate | |
CAS RN |
215436-32-1 | |
| Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
